molecular formula C13H18I2O2 B14244756 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene CAS No. 205884-48-6

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene

Cat. No.: B14244756
CAS No.: 205884-48-6
M. Wt: 460.09 g/mol
InChI Key: VKSUOELMGVTPEE-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two iodine atoms, a methoxy group, and a hexyloxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dimethoxybenzene.

    Iodination: The benzene derivative undergoes iodination using iodine and an oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atoms at the desired positions.

    Alkylation: The iodinated intermediate is then subjected to alkylation with hexyl bromide in the presence of a base such as potassium carbonate to introduce the hexyloxy group.

    Methoxylation: Finally, the compound is methoxylated using a methoxy donor like dimethyl sulfate or methyl iodide to obtain the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy and hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the iodine atoms, yielding a deiodinated product using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of novel materials, such as liquid crystals and polymers, due to its unique structural properties.

    Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure to enhance its efficacy.

    Chemical Sensors: The compound is used in the design of chemical sensors for detecting specific analytes due to its ability to undergo selective chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of iodine atoms and ether groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene can be compared with similar compounds such as:

    1-(Hexyloxy)-2,5-dibromo-4-methoxybenzene: This compound has bromine atoms instead of iodine, resulting in different reactivity and biological activity.

    1-(Hexyloxy)-2,5-dichloro-4-methoxybenzene: The presence of chlorine atoms makes this compound less reactive compared to its iodine counterpart.

    1-(Hexyloxy)-2,5-difluoro-4-methoxybenzene: Fluorine atoms impart unique electronic properties, making this compound useful in different applications.

The uniqueness of this compound lies in its combination of iodine atoms and ether groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-hexoxy-2,5-diiodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18I2O2/c1-3-4-5-6-7-17-13-9-10(14)12(16-2)8-11(13)15/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSUOELMGVTPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C(=C1)I)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18I2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30781335
Record name 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30781335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205884-48-6
Record name 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30781335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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